N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of chloro, trifluoromethyl, and methyl groups, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C19H13ClF3N3O2 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13ClF3N3O2/c1-11-3-2-4-13(9-11)26-8-7-16(27)17(25-26)18(28)24-12-5-6-15(20)14(10-12)19(21,22)23/h2-10H,1H3,(H,24,28) |
InChI Key |
CTCDFOHTDOQSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 3-methylphenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Case Studies
-
Study on Cell Lines :
A study evaluated the anticancer efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide against several human tumor cell lines. The results indicated a growth inhibition percentage (GIP) ranging from 51% to 86% across different cell lines, showcasing its potential as a therapeutic agent for cancer treatment . -
National Cancer Institute Evaluation :
The compound underwent testing at the National Cancer Institute (NCI), where it demonstrated significant antitumor activity. The mean GI50 (concentration required to inhibit 50% of cell growth) was recorded at 15.72 μM across tested lines .
Data Table: Anticancer Activity
| Cell Line | Percent Growth Inhibition (%) | GI50 (μM) |
|---|---|---|
| SNB-19 | 86.61 | 15.72 |
| OVCAR-8 | 85.26 | 15.72 |
| NCI-H460 | 75.99 | 15.72 |
| HOP-92 | 67.55 | 15.72 |
| MDA-MB-231 | 56.53 | 15.72 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties, showing effectiveness against various bacterial strains.
Case Studies
-
Antibacterial Studies :
In vitro studies revealed that this compound exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential . -
Fungal Activity :
The compound also demonstrated antifungal activity against Candida albicans and Penicillium chrysogenum, with effective concentrations yielding significant inhibition zones .
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Candida albicans | 25 |
| Penicillium chrysogenum | 30 |
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-chloro-3-(trifluoromethyl)phenyl-4-piperidinol
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and data.
Molecular Structure
- Molecular Formula : C16H14ClF3N5O
- Molecular Weight : 399.76 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Structural Features
The compound features a pyridazine core, substituted with a chloro and trifluoromethyl group on one phenyl ring, which is hypothesized to enhance its biological activity through electronic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses revealing increased levels of pro-apoptotic markers.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:
These findings suggest that the compound may serve as a dual inhibitor, potentially beneficial in combination therapies.
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays:
These results indicate that the compound may protect against oxidative stress, which is often implicated in cancer development.
Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound in mouse models bearing xenografts of human tumors. The compound was administered at varying doses over four weeks:
The results indicated a dose-dependent reduction in tumor volume, supporting the potential for clinical application.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the anticancer effects of this compound. Using molecular docking studies, researchers identified key interactions between the compound and target proteins involved in apoptosis regulation:
- Bcl-2 Family Proteins : Inhibition of anti-apoptotic Bcl-xL.
- p53 Pathway Activation : Induction of p53-mediated apoptosis.
These findings provide insights into how structural modifications influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
